P2X7-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H21F4N3O2 |

|---|---|

Molecular Weight |

435.4 g/mol |

IUPAC Name |

N-[2-[(2R)-1-aminopropan-2-yl]-6-methyl-1-oxoisoquinolin-5-yl]-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C22H21F4N3O2/c1-12-3-5-16-15(7-8-29(21(16)31)13(2)11-27)20(12)28-19(30)10-14-4-6-17(18(23)9-14)22(24,25)26/h3-9,13H,10-11,27H2,1-2H3,(H,28,30)/t13-/m1/s1 |

InChI Key |

RKIHNKBYTUYHDG-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)N(C=C2)[C@H](C)CN)NC(=O)CC3=CC(=C(C=C3)C(F)(F)F)F |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)N(C=C2)C(C)CN)NC(=O)CC3=CC(=C(C=C3)C(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

P2X7-IN-2: A Technical Overview of its Antagonistic Action on the P2X7 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammatory and immunological processes. Its activation by high concentrations of extracellular ATP triggers a cascade of events, including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), making it a compelling target for therapeutic intervention in a range of inflammatory diseases, neurodegenerative disorders, and cancer. P2X7-IN-2 has emerged as a potent inhibitor of P2X7R activity, demonstrating significant potential in modulating inflammatory responses. This technical guide provides a comprehensive overview of the available information regarding the mechanism of action of this compound on the P2X7 receptor.

This compound: Profile and Potency

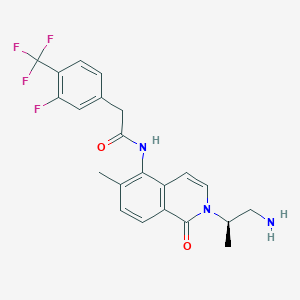

This compound, also referred to in some contexts as P2X7 receptor antagonist-2, is a small molecule inhibitor of the P2X7 receptor. Its chemical structure is presented below.

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data

The primary reported activity of this compound is its potent inhibition of IL-1β release. The available quantitative data is summarized in the table below.

| Compound | Assay | Species | IC50 | pIC50 | Reference |

| This compound | IL-1β Release | Human | 0.01 nM | Not Reported | [1] |

| P2X7 receptor antagonist-2 | Not Specified | Not Specified | Not Reported | 6.5 - 7.5 | [2] |

Note: The relationship between this compound and "P2X7 receptor antagonist-2" is based on structural similarity and reported activity. Further confirmation from a primary source is recommended.

Mechanism of Action

While the precise mechanism of action of this compound has not been definitively elucidated in publicly available literature, its potent inhibitory effect on IL-1β release strongly suggests it antagonizes the function of the P2X7 receptor. The antagonism of P2X7R can occur through several mechanisms:

-

Competitive Antagonism: The inhibitor binds to the same site as the endogenous ligand (ATP), directly competing for binding and preventing receptor activation.

-

Non-competitive Antagonism: The inhibitor binds to an allosteric site (a site different from the ATP-binding pocket), inducing a conformational change in the receptor that prevents its activation even when ATP is bound.

-

Uncompetitive Antagonism: The inhibitor binds only to the ATP-bound form of the receptor, preventing the conformational change required for channel opening.

Based on the structural characteristics of other known P2X7R antagonists, it is plausible that this compound acts as a non-competitive, negative allosteric modulator. Many potent and selective P2X7R antagonists bind to an allosteric site located in a transmembrane domain or at the interface of subunits. However, without direct experimental evidence, this remains speculative.

Binding Site

The specific binding site of this compound on the P2X7 receptor has not been identified in the reviewed literature. The P2X7 receptor is a trimer, with each subunit possessing an extracellular ATP-binding site and potential allosteric sites within the transmembrane domains and at subunit interfaces. Determining the precise binding location of this compound would require further experimental studies, such as site-directed mutagenesis and structural biology techniques.

P2X7R Signaling Pathways and Potential Interruption by this compound

Activation of the P2X7R by ATP initiates a complex network of downstream signaling pathways. This compound, by inhibiting the receptor, is expected to block these signaling cascades. The primary signaling events initiated by P2X7R activation include:

-

Ion Flux: Rapid influx of Ca²⁺ and Na⁺ and efflux of K⁺.

-

NLRP3 Inflammasome Activation: The K⁺ efflux is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.

-

Caspase-1 Activation: The activated inflammasome leads to the cleavage and activation of pro-caspase-1 into its active form, caspase-1.

-

Cytokine Processing and Release: Caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then released from the cell.

The following diagram illustrates the canonical P2X7R signaling pathway leading to IL-1β release and the proposed point of intervention for this compound.

Caption: P2X7R signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Characterizing this compound's Mechanism of Action

To further elucidate the mechanism of action of this compound, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.

IL-1β Release Assay

This assay directly measures the functional consequence of P2X7R inhibition.

Objective: To determine the potency of this compound in inhibiting ATP-induced IL-1β release from immune cells.

Methodology:

-

Cell Culture: Use a suitable cell line endogenously expressing P2X7R, such as human THP-1 monocytes differentiated into macrophages, or primary human peripheral blood mononuclear cells (PBMCs).

-

Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Pre-incubation: Pre-incubate the primed cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes).

-

P2X7R Activation: Stimulate the cells with a high concentration of ATP or the more potent P2X7R agonist, BzATP (e.g., 1-5 mM ATP or 100-300 µM BzATP) for a defined period (e.g., 30-60 minutes).

-

Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

-

Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Plot the IL-1β concentration against the log concentration of this compound to determine the IC50 value.

Caption: Workflow for the IL-1β release assay.

Calcium Influx Assay

This assay measures the effect of the inhibitor on the initial ion channel function of P2X7R.

Objective: To assess whether this compound blocks ATP-induced calcium influx.

Methodology:

-

Cell Preparation: Use HEK293 cells stably expressing human P2X7R or other suitable cell lines.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

Inhibitor Addition: Add varying concentrations of this compound to the cells.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader or a fluorescence microscope.

-

Agonist Injection: Inject a solution of ATP or BzATP to activate the P2X7R.

-

Fluorescence Monitoring: Record the change in fluorescence intensity over time.

-

Data Analysis: Calculate the inhibition of the calcium response at different concentrations of this compound to determine the IC50.

Caption: Workflow for the calcium influx assay.

Dye Uptake Assay (Pore Formation)

This assay evaluates the effect of the inhibitor on the formation of the large pore associated with sustained P2X7R activation.

Objective: To determine if this compound prevents the uptake of large fluorescent dyes through the P2X7R pore.

Methodology:

-

Cell Preparation: Use a suitable cell line expressing P2X7R.

-

Assay Buffer: Resuspend cells in a low-divalent cation buffer to potentiate P2X7R activity.

-

Inhibitor and Dye Addition: Add varying concentrations of this compound along with a fluorescent dye that is normally cell-impermeable, such as YO-PRO-1, ethidium bromide, or TO-PRO-3.

-

Agonist Stimulation: Add ATP or BzATP to the cell suspension.

-

Incubation: Incubate the cells for a period sufficient to allow for pore formation and dye uptake (e.g., 15-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence of the cell suspension using a fluorescence plate reader.

-

Data Analysis: Determine the concentration-dependent inhibition of dye uptake by this compound to calculate the IC50.

References

P2X7-IN-2: A Technical Overview of a Potent P2X7 Receptor Inhibitor

Disclaimer: The information available in the public domain regarding the discovery and comprehensive development of P2X7-IN-2 is limited. This guide provides a detailed overview based on available data and the broader context of P2X7 receptor antagonist research.

Introduction to the P2X7 Receptor as a Therapeutic Target

The P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), is a key player in inflammatory and immune responses.[1][2] Its activation triggers a cascade of downstream signaling events, making it a compelling target for therapeutic intervention in a range of pathologies, including autoimmune disorders, chronic pain, and neurodegenerative diseases.[1][3] Structurally, the P2X7 receptor is a trimeric protein with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[4][5]

Activation of the P2X7 receptor by ATP leads to the opening of a non-selective cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+.[2] This ion flux is central to its physiological and pathological functions. One of the most well-characterized consequences of P2X7 receptor activation is the assembly of the NLRP3 inflammasome and the subsequent processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[2][6]

Discovery and Development of this compound

This compound, also identified as "compound 58", is a potent inhibitor of the P2X7 receptor. While the detailed discovery and development history of this compound is not extensively documented in publicly accessible scientific literature, its remarkable potency in inhibiting IL-1β release suggests it emerged from a dedicated drug discovery program targeting the P2X7 receptor.

The general workflow for the discovery of a P2X7 inhibitor like this compound typically involves several key stages, from initial identification of hit compounds to preclinical characterization.

Quantitative Data

The most prominent piece of quantitative data available for this compound is its high potency in a key functional assay.

| Compound | Assay | Species | IC50 (nM) |

| This compound (compound 58) | IL-1β Release | Human | 0.01 |

Experimental Protocols

A detailed experimental protocol for the human whole blood IL-1β release assay, a critical method for evaluating P2X7 receptor antagonists, is provided below. This protocol is based on established methodologies in the field.

Human Whole Blood Interleukin-1β (IL-1β) Release Assay

Objective: To determine the potency of a test compound (e.g., this compound) to inhibit P2X7 receptor-mediated IL-1β release in human whole blood.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes.

-

Lipopolysaccharide (LPS) from E. coli.

-

BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate tri(triethylammonium) salt).

-

Test compound (this compound).

-

RPMI 1640 cell culture medium.

-

Phosphate Buffered Saline (PBS).

-

Human IL-1β ELISA kit.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Centrifuge.

Procedure:

-

Blood Dilution: Dilute the fresh human whole blood 1:1 with RPMI 1640 medium.

-

Compound Pre-incubation: Add 180 µL of the diluted blood to each well of a 96-well plate. Add 10 µL of the test compound at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C in a 5% CO2 incubator.

-

LPS Priming: Prepare a stock solution of LPS in PBS. Add 10 µL of the LPS solution to each well to a final concentration of 1 µg/mL. Incubate for 2 hours at 37°C in a 5% CO2 incubator.

-

P2X7 Receptor Activation: Prepare a stock solution of BzATP in PBS. Add 10 µL of the BzATP solution to each well to a final concentration of 300 µM. Include control wells with no BzATP to measure basal IL-1β release.

-

Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

Sample Collection: Centrifuge the plate at 500 x g for 10 minutes. Carefully collect the supernatant (plasma) for analysis.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of IL-1β release for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways

The inhibitory action of this compound targets a critical signaling pathway in inflammation. The following diagram illustrates the P2X7 receptor-mediated signaling cascade leading to the release of IL-1β.

Conclusion

This compound is an exceptionally potent inhibitor of the P2X7 receptor, demonstrating significant potential for the modulation of inflammatory responses. While a comprehensive public profile of its discovery and development is not yet available, its high potency in a key in vitro assay highlights the success of targeted drug discovery efforts against the P2X7 receptor. Further disclosure of its pharmacological profile, including selectivity, pharmacokinetic properties, and in vivo efficacy, will be crucial in fully defining its therapeutic potential for researchers, scientists, and drug development professionals.

References

- 1. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

P2X7-IN-2 as a selective P2X7 receptor antagonist

An In-depth Technical Guide to P2X7-IN-2 as a Representative Selective P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological signaling pathways, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of a representative selective P2X7 receptor antagonist, provisionally designated this compound. Due to the absence of publicly available data on a specific molecule named "this compound," this guide synthesizes data from well-characterized selective P2X7 antagonists such as A-740003, A-438079, and JNJ-54175446 to serve as a proxy. The guide details the mechanism of action, presents quantitative data in structured tables, outlines key experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Introduction: The P2X7 Receptor as a Therapeutic Target

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[1][2] Activated by high concentrations of extracellular adenosine triphosphate (ATP), often released during cellular stress or injury, the P2X7 receptor forms a non-selective cation channel.[1][3] This initial channel opening allows the influx of Na+ and Ca2+ and the efflux of K+.[4][5] Prolonged activation leads to the formation of a larger, non-selective pore capable of passing molecules up to 900 Da, a phenomenon linked to various downstream cellular events.[4][5]

The P2X7 receptor is predominantly expressed on immune cells, including macrophages, microglia, and lymphocytes, as well as in the central nervous system.[1] Its activation is intricately linked to inflammatory processes, notably through the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[6][7] This role in inflammation has implicated the P2X7 receptor in a range of pathologies, including chronic pain, neurodegenerative diseases, and cancer, making it a prime target for the development of selective antagonists.[1][6][8]

This compound: A Representative Selective P2X7 Receptor Antagonist

As "this compound" does not correspond to a publicly documented antagonist, this guide will use data from well-studied selective P2X7 antagonists to represent its potential characteristics. A-740003 is a notable example of a potent and selective, competitive antagonist of both human and rat P2X7 receptors.[9] Such antagonists typically act by binding to an allosteric site on the receptor, preventing the conformational changes necessary for channel opening upon ATP binding.[5]

Mechanism of Action

The primary mechanism of action for a selective P2X7 receptor antagonist like the one represented by this compound is the blockade of ATP-induced ion flux. By inhibiting the initial channel opening and subsequent pore formation, these antagonists prevent the rise in intracellular calcium and the release of pro-inflammatory cytokines, which are hallmark events of P2X7 receptor activation.[1]

Quantitative Data Summary

The following tables summarize the potency of several well-characterized selective P2X7 receptor antagonists across various in vitro assays. This data is representative of the expected performance of a highly selective antagonist like this compound.

Table 1: In Vitro Potency of Selective P2X7 Receptor Antagonists (IC50 values)

| Compound | Assay Type | Species | IC50 (nM) | Reference |

| A-740003 | Calcium Influx | Rat | 18 | [9] |

| A-740003 | Calcium Influx | Human | 40 | [9] |

| A-438079 | Calcium Influx | Human | pIC50 = 6.9 | [9] |

| AZ10606120 | P2X7 Receptor Binding | Human & Rat | ~10 | [9] |

| JNJ-54175446 | P2X7 Receptor Function | Human | pIC50 = 8.46 | [9] |

| JNJ-54175446 | P2X7 Receptor Function | Rat | pIC50 = 8.81 | [9] |

| KN-62 | P2X7 Receptor Function | HEK293 Cells | ~15 | [9] |

Table 2: Agonist Potency at P2X7 Receptors (EC50 values)

| Agonist | Species | EC50 (µM) | Reference |

| BzATP | Rat | 3.6 | [9] |

| BzATP | Mouse | 285 | [9] |

Key Experimental Protocols

Detailed methodologies for the in vitro and in vivo characterization of a selective P2X7 receptor antagonist are provided below.

In Vitro Assays

5.1.1. Calcium Influx Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human or rat P2X7 receptor.

-

Methodology:

-

Plate HEK293-P2X7 cells in a 96-well black-walled microplate and culture overnight.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) for 60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Add the test antagonist (e.g., this compound) at varying concentrations and incubate for 15-30 minutes.

-

Stimulate the cells with a P2X7 receptor agonist, such as BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).

-

Measure the change in fluorescence intensity using a fluorescence plate reader.

-

Calculate the IC50 value by plotting the antagonist concentration against the inhibition of the agonist response.

-

5.1.2. Ethidium Bromide Uptake Assay

This assay assesses the formation of the large-conductance pore associated with prolonged P2X7 receptor activation.[5]

-

Cell Line: HEK293 cells expressing the P2X7 receptor or immune cells like THP-1 monocytes.[1]

-

Methodology:

-

Seed cells in a 96-well poly-lysine coated black microplate and allow them to adhere overnight.

-

Pre-incubate the cells with the antagonist at various concentrations for 15-30 minutes.

-

Add a solution containing the P2X7 agonist (e.g., BzATP) and ethidium bromide.

-

Monitor the increase in fluorescence over time as ethidium bromide enters the cells through the formed pore and intercalates with DNA.

-

The IC50 value is determined by measuring the reduction in fluorescence in the presence of the antagonist.

-

5.1.3. IL-1β Release Assay

This assay quantifies the functional downstream consequence of P2X7 receptor activation in immune cells.

-

Cell Line: Human THP-1 monocytes or primary microglia.

-

Methodology:

-

Prime the cells with lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.

-

Wash the cells and incubate with the P2X7 antagonist at desired concentrations for 30 minutes.

-

Stimulate the cells with a P2X7 agonist (e.g., ATP or BzATP) for 30-60 minutes.

-

Collect the cell supernatant.

-

Quantify the amount of released IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Determine the inhibitory effect of the antagonist on cytokine release.

-

In Vivo Models

5.2.1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to evaluate the efficacy of P2X7 antagonists in alleviating chronic pain states.[9]

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Methodology:

-

Surgically induce the CCI by loosely ligating the sciatic nerve.

-

Allow the animals to recover and for neuropathic pain symptoms to develop over several days.

-

Administer the P2X7 antagonist via a relevant route (e.g., oral, intraperitoneal).

-

Assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments at various time points post-dosing.

-

A significant increase in the paw withdrawal threshold in the treated group compared to the vehicle group indicates analgesic efficacy.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to P2X7 receptor antagonism.

Conclusion

While "this compound" remains a placeholder, the wealth of data on selective P2X7 receptor antagonists provides a clear blueprint for the characterization and development of such compounds. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals. The therapeutic potential of targeting the P2X7 receptor is significant, and continued research into potent and selective antagonists will be crucial in translating this potential into clinical applications for a variety of inflammatory and neurological disorders.

References

- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2RX7 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. iris.unife.it [iris.unife.it]

- 5. P2X7 in Cancer: From Molecular Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Investigating the Downstream Effects of P2X7 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core downstream effects resulting from the inhibition of the P2X7 receptor (P2X7R), a key player in inflammation and cellular signaling. While specific data for P2X7-IN-2 is limited in publicly available literature, this document will focus on the well-established consequences of P2X7R blockade, offering a foundational understanding for research and development endeavors.

The P2X7R, an ATP-gated ion channel, is predominantly expressed on immune cells and plays a crucial role in initiating and propagating inflammatory responses. Its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a cascade of intracellular events. Consequently, inhibition of this receptor presents a promising therapeutic strategy for a range of inflammatory, autoimmune, and neurodegenerative diseases.

Core Signaling Pathways Modulated by P2X7 Receptor Inhibition

Inhibition of the P2X7 receptor disrupts several critical downstream signaling cascades. The most well-documented of these are the NLRP3 inflammasome, Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt pathways.

Attenuation of NLRP3 Inflammasome Activation

A primary and highly significant consequence of P2X7R activation is the assembly and activation of the NLRP3 inflammasome complex. This leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms. P2X7R antagonists effectively block this process, leading to a significant reduction in the release of these potent inflammatory mediators.

P2X7 Receptor Antagonism: A Technical Guide to Modulating IL-1β and IL-18 Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal role of the P2X7 receptor in the inflammatory cascade, with a specific focus on its modulation for controlling the release of the potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). While direct quantitative data for the specific inhibitor P2X7-IN-2 is not publicly available, this document leverages data from extensively studied P2X7 antagonists to provide a comprehensive understanding of the mechanism of action, experimental methodologies, and the quantitative impact of P2X7 inhibition.

The P2X7 Receptor: A Key Player in Inflammation

The P2X7 receptor, an ATP-gated ion channel, is a critical sensor of cellular stress and damage.[1] Expressed predominantly on immune cells such as macrophages and microglia, its activation by high concentrations of extracellular ATP—a danger signal released from dying or damaged cells—initiates a cascade of events culminating in the maturation and release of IL-1β and IL-18.[1][2] This process is central to the initiation and propagation of inflammatory responses.[2]

Signaling Pathway of P2X7-Mediated Cytokine Release

The activation of the P2X7 receptor triggers the assembly and activation of the NLRP3 inflammasome, a multi-protein complex responsible for the proteolytic cleavage of pro-caspase-1 into its active form, caspase-1.[2] Active caspase-1 then cleaves the precursor forms of IL-1β and IL-18 (pro-IL-1β and pro-IL-18) into their mature, biologically active forms, which are subsequently released from the cell.[3]

Quantitative Impact of P2X7 Antagonism on IL-1β and IL-18 Release

The inhibition of the P2X7 receptor presents a promising therapeutic strategy for a multitude of inflammatory diseases. The following tables summarize the quantitative data on the inhibitory effects of several well-characterized P2X7 antagonists on IL-1β and IL-18 release. This data serves as a proxy for the expected efficacy of potent and selective P2X7 inhibitors like this compound.

Table 1: Inhibition of IL-1β Release by Representative P2X7 Antagonists

| Compound | Cell Type | Agonist | Potency (IC₅₀ / pIC₅₀) | Reference(s) |

| A-438079 | Human THP-1 monocytes | BzATP | pIC₅₀ = 6.7 | [4] |

| A-740003 | Human THP-1 monocytes | BzATP | IC₅₀ = 156 nM | [5] |

| AZD9056 | Human peripheral blood monocytes | BzATP | pIC₅₀ = 7.2 | [6] |

| JNJ-47965567 | Human peripheral blood monocytes | BzATP | pIC₅₀ = 7.5 | [7] |

| JNJ-47965567 | Rat primary microglia | BzATP | pIC₅₀ = 7.1 | [7][8] |

| SGM-1019 | Human primary monocytes | ATP | Significant reduction | [9] |

Table 2: Inhibition of IL-18 Release by Representative P2X7 Antagonists

| Compound | Cell Type | Agonist | Potency (pIC₅₀) / Effect | Reference(s) |

| AZD9056 | Human peripheral blood monocytes | BzATP | pIC₅₀ = 8.0 | [6] |

| SGM-1019 | Human primary monocytes | ATP | Significant reduction | [9] |

| A-740003 | ARPE-19 cells | ox-LDL | Significant reduction | [10] |

Experimental Protocols for Assessing P2X7 Antagonist Activity

The following sections detail standardized experimental protocols for evaluating the efficacy of P2X7 antagonists in inhibiting IL-1β and IL-18 release.

In Vitro IL-1β and IL-18 Release Assay from Monocytes/Macrophages

This protocol describes a common in vitro method to quantify the inhibitory effect of a P2X7 antagonist on cytokine release from cultured monocytes or macrophages.

Materials:

-

Monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

P2X7 receptor antagonist (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for human IL-1β and IL-18

Procedure:

-

Cell Culture and Priming:

-

Culture monocytic cells to the desired density. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and pro-IL-18.

-

-

Antagonist Treatment:

-

Wash the cells with PBS to remove the LPS-containing medium.

-

Pre-incubate the cells with varying concentrations of the P2X7 antagonist for 30-60 minutes.

-

-

Agonist Stimulation:

-

Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

-

-

Supernatant Collection:

-

Centrifuge the cell plates to pellet the cells.

-

Carefully collect the supernatants for cytokine analysis.

-

-

Cytokine Quantification:

-

Quantify the concentration of IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine release for each antagonist concentration compared to the vehicle control.

-

Determine the IC₅₀ value of the antagonist by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic curve.

-

Conclusion

The P2X7 receptor is a well-validated target for the therapeutic intervention of inflammatory diseases. The inhibition of this receptor effectively blocks the NLRP3 inflammasome-dependent release of the key pro-inflammatory cytokines IL-1β and IL-18. While specific data for this compound is not in the public domain, the wealth of information available for other potent and selective P2X7 antagonists provides a strong rationale for its potential efficacy. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to evaluate the therapeutic potential of novel P2X7 inhibitors.

References

- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Priming of macrophages with lipopolysaccharide potentiates P2X7-mediated cell death via a caspase-1-dependent mechanism, independently of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of P2RX7 ameliorates liver injury by reducing inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P2X7 Receptor Antagonist Attenuates Retinal Inflammation and Neovascularization Induced by Oxidized Low-Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

P2X7-IN-2: A Technical Guide to its Role in Neuroinflammation and Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2X7 receptor, an ATP-gated ion channel, has emerged as a critical player in the intricate signaling cascades that underpin neuroinflammatory and neurodegenerative processes. Its activation on immune cells of the central nervous system, primarily microglia, triggers a robust inflammatory response, contributing to the pathological progression of a range of neurological disorders. This technical guide provides an in-depth overview of P2X7-IN-2, a potent P2X7 receptor inhibitor, and its potential therapeutic role in mitigating neuroinflammation and subsequent neurodegeneration. This document details the mechanism of action of P2X7 receptor antagonists, presents available quantitative data for this compound, outlines key experimental protocols for inhibitor evaluation, and visualizes the complex signaling pathways and experimental workflows.

The P2X7 Receptor in Neuroinflammation and Neurodegeneration

The P2X7 receptor is a unique member of the purinergic receptor family, activated by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed or dying cells.[1][2] In the central nervous system (CNS), the P2X7 receptor is predominantly expressed on microglia, the resident immune cells of the brain.[1][3]

Upon activation by ATP, the P2X7 receptor forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4] This ionic dysregulation initiates a cascade of downstream signaling events, culminating in the activation of the NLRP3 inflammasome.[1][2] The activated inflammasome then cleaves pro-caspase-1 to its active form, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1][2] The release of these potent inflammatory mediators contributes significantly to the neuroinflammatory environment observed in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1][5][6][7]

This compound: A Potent P2X7 Receptor Antagonist

This compound (also known as compound 58) is a potent and selective inhibitor of the P2X7 receptor.[8][9] Its primary mechanism of action is the blockade of the P2X7 receptor ion channel, thereby preventing ATP-induced downstream signaling.

Quantitative Data

The available quantitative data for this compound highlights its exceptional potency in inhibiting a key inflammatory cytokine.

| Compound | Assay | Species | IC50 (nM) | Reference |

| This compound | IL-1β Release | Human (whole blood) | 0.01 | [8][9] |

This sub-nanomolar potency in a physiologically relevant human whole blood assay underscores the potential of this compound as a powerful anti-inflammatory agent. Further quantitative data from various in vitro and in vivo models are required to fully characterize its pharmacological profile.

Key Experimental Protocols for Evaluating P2X7 Antagonists

The following are detailed methodologies for key experiments commonly employed to characterize the efficacy of P2X7 receptor antagonists like this compound.

In Vitro IL-1β Release Assay from Microglia

This assay is fundamental for determining the potency of a P2X7 antagonist in inhibiting the production of a key neuroinflammatory cytokine.

Objective: To measure the dose-dependent inhibition of ATP-induced IL-1β release from cultured microglia by a P2X7 antagonist.

Materials:

-

Primary microglia or a suitable microglial cell line (e.g., BV-2)

-

Lipopolysaccharide (LPS)

-

ATP

-

P2X7 antagonist (e.g., this compound)

-

Cell culture medium and supplements

-

ELISA kit for IL-1β quantification

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Plate microglia in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Priming: Prime the microglia with LPS (e.g., 100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3 inflammasome components.[10]

-

Antagonist Pre-incubation: Remove the LPS-containing medium and pre-incubate the cells with varying concentrations of the P2X7 antagonist for 30-60 minutes.

-

ATP Stimulation: Add a high concentration of ATP (e.g., 1-5 mM) to the wells to activate the P2X7 receptor.

-

Incubation: Incubate the plate for 30-60 minutes to allow for IL-1β processing and release.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[11]

-

Data Analysis: Plot the IL-1β concentration against the antagonist concentration and determine the IC50 value.

Calcium Influx Assay

This assay directly measures the ability of a P2X7 antagonist to block the ion channel function of the receptor.

Objective: To quantify the inhibition of ATP-induced calcium influx in P2X7-expressing cells by a test compound.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor or primary microglia.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).[12]

-

ATP or a more potent agonist like BzATP.

-

P2X7 antagonist.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Protocol:

-

Cell Seeding: Seed P2X7-expressing cells in a 96-well plate and allow them to form a confluent monolayer.

-

Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[13][14]

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Incubation: Add varying concentrations of the P2X7 antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence.

-

Agonist Injection: Inject ATP or BzATP into the wells to stimulate the P2X7 receptor and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

In Vivo Lipopolysaccharide (LPS) Model of Neuroinflammation

This animal model is widely used to assess the anti-neuroinflammatory effects of compounds in a living organism.[15][16]

Objective: To evaluate the efficacy of a P2X7 antagonist in reducing neuroinflammatory markers in an LPS-induced mouse or rat model.

Materials:

-

Mice or rats.

-

Lipopolysaccharide (LPS).

-

P2X7 antagonist.

-

Vehicle for drug administration.

-

Anesthesia.

-

Equipment for tissue collection and processing (e.g., for immunohistochemistry, Western blot, or qPCR).

Protocol:

-

Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Drug Administration: Administer the P2X7 antagonist or vehicle to the animals via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before LPS challenge.

-

LPS Injection: Induce neuroinflammation by administering LPS (e.g., 0.5-5 mg/kg, intraperitoneally or stereotaxically into the brain).[15][17]

-

Monitoring: Monitor the animals for signs of sickness behavior.

-

Tissue Collection: At a specific time point after LPS injection (e.g., 24 hours), euthanize the animals and collect the brains.

-

Analysis of Neuroinflammation: Process the brain tissue to assess various inflammatory markers:

-

Immunohistochemistry: Stain brain sections for microglial activation markers (e.g., Iba1) and pro-inflammatory cytokines (e.g., IL-1β, TNF-α).

-

Western Blot or ELISA: Homogenize brain tissue to quantify the protein levels of inflammatory mediators.

-

qPCR: Extract RNA from brain tissue to measure the gene expression of inflammatory cytokines and chemokines.

-

-

Data Analysis: Compare the levels of inflammatory markers between the vehicle-treated and antagonist-treated groups to determine the in vivo efficacy of the compound.

Visualization of Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling in Neuroinflammation

Caption: P2X7 receptor signaling cascade in neuroinflammation.

Experimental Workflow for P2X7 Antagonist Evaluation

Caption: A typical workflow for the preclinical evaluation of a P2X7 antagonist.

Role of P2X7 in the Neuroinflammation-Neurodegeneration Axis

Caption: The central role of P2X7 activation in linking neuroinflammation to neurodegeneration.

Conclusion and Future Directions

This compound represents a highly potent inhibitor of the P2X7 receptor, a key driver of neuroinflammation. The exceptional potency of this compound in inhibiting IL-1β release warrants further investigation into its therapeutic potential for a range of neurodegenerative disorders where neuroinflammation is a key pathological feature. Future research should focus on a comprehensive characterization of this compound's in vivo efficacy in relevant animal models of Alzheimer's disease, Parkinson's disease, and other neuroinflammatory conditions. Furthermore, detailed pharmacokinetic and safety profiling will be crucial for its potential translation into a clinical candidate. The continued exploration of potent and selective P2X7 receptor antagonists like this compound holds significant promise for the development of novel therapeutic strategies to combat the devastating impact of neurodegenerative diseases.

References

- 1. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches [scholarworks.indianapolis.iu.edu]

- 3. Frontiers | Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases [frontiersin.org]

- 4. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting purinergic P2X7 receptors with the antagonist brilliant blue G is neuroprotective in an intranigral lipopolysaccharide animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2Y6 and P2X7 Receptor Antagonism Exerts Neuroprotective/ Neuroregenerative Effects in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonistic Roles of P2X7 and P2Y2 Receptors in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. P2X7 receptor contributes to long-term neuroinflammation and cognitive impairment in sepsis-surviving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 14. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]

- 15. Design, synthesis and evaluation in an LPS rodent model of neuroinflammation of a novel 18F-labelled PET tracer targeting P2X7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Modulation of the Purinergic P2X7 Receptor Attenuates Lipopolysaccharide-Mediated Microglial Activation and Neuronal Damage in Inflamed Brain - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on P2X7-IN-2 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a significant player in the tumor microenvironment.[1][2] Its expression is frequently upregulated in a variety of human cancers, where it can play a dual role in both promoting and suppressing tumor progression.[1][2] Activation of P2X7R by high extracellular ATP concentrations, a common feature in the tumor milieu, can trigger a cascade of downstream signaling events influencing cancer cell proliferation, invasion, and immune responses.[1][3] Consequently, the antagonism of P2X7R presents a promising therapeutic strategy in oncology.[1][2]

P2X7-IN-2 is a potent P2X7 receptor inhibitor, demonstrating a remarkable IC50 value of 0.01 nM for the inhibition of IL-1β release.[4][5][6] While its primary research applications have been in the fields of autoimmunity, inflammation, and cardiovascular disease, its high potency warrants exploration within the context of cancer research.[4][5][6] This technical guide will provide an in-depth overview of the preliminary studies and methodologies relevant to evaluating this compound as a potential anti-cancer agent. Due to the limited availability of cancer-specific data for this compound, this guide will leverage data and protocols from studies on other well-characterized P2X7R antagonists as a foundational framework.

P2X7 Receptor Signaling in Cancer

The activation of the P2X7 receptor by extracellular ATP initiates the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, leading to the activation of multiple downstream signaling pathways.[3][7] These pathways, including PI3K/Akt, MAPK, and NF-κB, are critically involved in regulating cell survival, proliferation, and inflammation, all of which are hallmarks of cancer.[3][8]

Quantitative Data from Preclinical Studies of P2X7R Antagonists

While specific data for this compound in cancer models are not yet available, the following tables summarize the in vitro and in vivo efficacy of other P2X7 receptor antagonists, providing a benchmark for the potential anti-cancer activity of novel inhibitors like this compound.

Table 1: In Vitro Efficacy of P2X7R Antagonists in Cancer Cell Lines

| Antagonist | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| A438079 | 4T1 (Mouse Mammary Cancer) | Migration Assay | Inhibition of cell migration | Significant reduction in migration | [1] |

| 4T1 (Mouse Mammary Cancer) | Invasion Assay | Inhibition of matrix degradation | Significant reduction in invasion | [1] | |

| AZ10606120 | 4T1 (Mouse Mammary Cancer) | Calcium Influx | Inhibition of ATP-induced Ca²⁺ influx | Potent inhibition observed | [1] |

| Mesothelioma Cell Line | Cell Proliferation | Reduction in cell number | Dose-dependent inhibition | [1] | |

| A740003 | MDA-MB-435s (Human Breast Cancer) | Invasion Assay | Inhibition of cancer cell invasion | Significant reduction observed | [1] |

| KN-62 | MDA-MB-435s (Human Breast Cancer) | Migration Assay | Abolished ATP-induced migration | Complete inhibition | [1] |

Table 2: In Vivo Efficacy of P2X7R Antagonists in Animal Models

| Antagonist | Cancer Model | Animal | Administration | Endpoint | Result | Reference |

| A438079 | 4T1 Mammary Cancer | BALB/c mice | Intraperitoneal | Tumor growth and metastasis | Reduced tumor growth and metastatic progression | [1] |

| AZ10606120 | Mesothelioma Xenograft | Mice | Subcutaneous or Intraperitoneal | Tumor size | ~50% decrease in tumor size | [1] |

| A740003 | Neuroblastoma Xenograft | Mice | Intraperitoneal | Tumor mass | ~40% reduction in tumor mass | [1] |

| Brilliant Blue G (BBG) | C6 Glioma | Mice | Not specified | Tumor size | 52% reduction in tumor size | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P2X7R antagonists. Below are representative protocols for key in vitro and in vivo experiments, which can be adapted for the evaluation of this compound.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

2. Cell Migration Assay (Wound Healing/Scratch Assay)

-

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

-

Methodology:

-

Grow cancer cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

-

Capture images of the scratch at 0 hours and after 24-48 hours.

-

Measure the width of the scratch at different points and calculate the percentage of wound closure.

-

3. Cell Invasion Assay (Boyden Chamber Assay)

-

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells through an extracellular matrix.

-

Methodology:

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed cancer cells in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add different concentrations of this compound to both the upper and lower chambers.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells under a microscope.

-

In Vivo Animal Studies

-

Objective: To determine the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Model Selection: Utilize either a xenograft model (human cancer cells implanted in immunodeficient mice) or a syngeneic model (mouse cancer cells implanted in immunocompetent mice) to assess the effects on tumor growth and the immune system, respectively.[9]

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into control and treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses. The control group should receive the vehicle.

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry, Western blotting). For metastasis studies, collect relevant organs (e.g., lungs, liver) for analysis.

-

Logical Framework for this compound's Potential Mechanism of Action

Based on the known functions of the P2X7 receptor, the therapeutic potential of this compound in cancer can be logically structured.

Conclusion

The P2X7 receptor is a compelling target for cancer therapy, and potent inhibitors like this compound hold significant promise. While direct preclinical cancer studies on this compound are currently lacking, the wealth of data from other P2X7R antagonists provides a strong rationale and a clear path forward for its investigation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for researchers to rigorously evaluate the therapeutic potential of this compound in various cancer models. Future studies are essential to delineate the specific efficacy and mechanism of action of this compound in an oncological context.

References

- 1. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2X7 in Cancer: From Molecular Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Administration of P2X7 Receptor Blockers in Oncological Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the binding kinetics of P2X7-IN-2 to P2X7 receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), is a key player in inflammation, immune responses, and neurodegenerative diseases.[1][2][3] Its unique properties, including the formation of a large, non-selective pore upon prolonged activation, make it a compelling target for therapeutic intervention.[4][5] This guide provides an in-depth overview of the principles and methodologies used to characterize the binding kinetics of antagonists to the P2X7 receptor.

While this document aims to be a comprehensive resource, it is important to note that as of late 2025, there is no publicly available scientific literature detailing the specific binding kinetics of a compound designated "P2X7-IN-2." Therefore, this guide will focus on the established methodologies and principles of P2X7 receptor binding kinetics, using examples of other well-characterized P2X7 antagonists to illustrate these concepts. This framework will be directly applicable to the study of novel inhibitors like this compound as data becomes available.

P2X7 Receptor Structure and Function

The P2X7 receptor is a homotrimeric protein, meaning it is composed of three identical subunits.[6][7] Each subunit has two transmembrane domains, a large extracellular loop that forms the ATP binding site, and intracellular N- and C-termini.[6] The long intracellular C-terminus is a hallmark of the P2X7 receptor and is crucial for many of its downstream signaling functions.[5]

Activation of the P2X7 receptor by ATP leads to the opening of a cation-selective channel, allowing the influx of Na+ and Ca2+ and the efflux of K+.[3][7] This initial activation triggers a cascade of intracellular signaling events.

P2X7 Receptor Signaling Pathways

Upon activation, the P2X7 receptor orchestrates a complex network of signaling pathways, primarily linked to inflammation and cell death. One of the most critical pathways is the activation of the NLRP3 inflammasome. The efflux of potassium ions through the P2X7 channel is a key trigger for the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, which are subsequently released from the cell.[8]

Beyond the inflammasome, P2X7 receptor activation is also linked to the activation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK, which regulate a variety of cellular processes including inflammation and apoptosis.[2] The PI3K/Akt pathway, crucial for cell survival and proliferation, can also be modulated by P2X7 receptor activity.[9]

References

- 1. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease | Semantic Scholar [semanticscholar.org]

- 5. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for the functional properties of the P2X7 receptor for extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2RX7 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of P2X7 Receptor Antagonists in Modulating Immune Cell Responses: A Technical Guide

Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "P2X7-IN-2." This technical guide therefore provides a comprehensive overview of the role of well-characterized P2X7 receptor antagonists in modulating immune cell responses, drawing upon established experimental findings and methodologies. The data and protocols presented herein are representative of potent and selective P2X7 inhibitors and should be considered as a general guide to the therapeutic potential and mechanism of action of this class of compounds.

Executive Summary

The P2X7 receptor, an ATP-gated ion channel, is a key regulator of innate and adaptive immunity.[1] Its activation on various immune cells, including macrophages, dendritic cells, and T lymphocytes, triggers a cascade of pro-inflammatory events. These include the activation of the NLRP3 inflammasome, release of potent cytokines like IL-1β and IL-18, and modulation of T cell activation and differentiation.[1][2][3] Consequently, the P2X7 receptor has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. This guide delves into the technical aspects of how P2X7 receptor antagonists modulate immune cell functions, presenting quantitative data for representative inhibitors, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy of Representative P2X7 Antagonists

The following tables summarize the in vitro efficacy of several well-characterized P2X7 receptor antagonists on key immune cell responses. These values, presented as IC50 (half-maximal inhibitory concentration), highlight the potency of these compounds in blocking P2X7-mediated effects.

Table 1: Inhibition of IL-1β Release

| Compound | Cell Type | Stimulus | IC50 (nM) | Reference |

| A-438079 | Human Monocytes | BzATP | 28 | [4] |

| A-740003 | Mouse J774 Macrophages | BzATP | 18 | [5] |

| AZ11645373 | Human THP-1 Monocytes | BzATP | 5.2 | [5] |

| GW791343 | Human Monocytes | ATP | 17 | [5] |

Table 2: Inhibition of Macrophage Polarization and T Cell Activation

| Compound | Assay | Cell Type | IC50 (nM) | Reference |

| A-438079 | Inhibition of M2 Polarization (STAT6 Phosphorylation) | Mouse Bone Marrow-Derived Macrophages | ~20,000 (20 µM) | [6] |

| Suramin | Inhibition of ATP Release from DC/CD4+ T cell co-culture | Mouse Dendritic and T Cells | ~30,000 (30 µM) | [4] |

| A-438079 | Inhibition of ATP Release from DC/CD4+ T cell co-culture | Mouse Dendritic and T Cells | ~200 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P2X7 antagonist activity. Below are protocols for key in vitro assays.

IL-1β Release Assay in Human Monocytes

Objective: To quantify the inhibitory effect of a P2X7 antagonist on ATP-induced IL-1β release from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

ATP or BzATP (P2X7 agonist)

-

P2X7 antagonist (e.g., A-438079)

-

Human IL-1β ELISA kit

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate in RPMI-1640 supplemented with 10% FBS.

-

Prime the cells with LPS (1 µg/mL) for 4 hours at 37°C to induce pro-IL-1β expression.

-

Pre-incubate the cells with various concentrations of the P2X7 antagonist for 30 minutes.

-

Stimulate the cells with a P2X7 agonist, such as BzATP (100 µM), for 30 minutes.

-

Centrifuge the plate and collect the supernatant.

-

Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the antagonist concentration.

Macrophage Polarization Assay

Objective: To assess the effect of a P2X7 antagonist on the M2 polarization of macrophages.

Materials:

-

Bone marrow cells from mice

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Interleukin-4 (IL-4)

-

P2X7 antagonist

-

Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD206) or for Western blotting (e.g., anti-p-STAT6, anti-IRF4)

Procedure:

-

Differentiate bone marrow cells into bone marrow-derived macrophages (BMDMs) by culturing in the presence of M-CSF for 7 days.

-

Plate the BMDMs and polarize them towards the M2 phenotype by stimulating with IL-4 (20 ng/mL) for 24-48 hours.

-

Treat the cells with the P2X7 antagonist at various concentrations during the polarization period.

-

Assess M2 polarization by:

T Cell Activation Assay

Objective: To determine the impact of a P2X7 antagonist on T cell activation.

Materials:

-

Splenocytes or purified CD4+ T cells from mice

-

Anti-CD3 and anti-CD28 antibodies

-

P2X7 antagonist

-

Cell proliferation dye (e.g., CFSE)

-

IL-2 ELISA kit

Procedure:

-

Isolate splenocytes or purify CD4+ T cells from the spleens of mice.

-

Label the cells with a cell proliferation dye like CFSE, if assessing proliferation.

-

Plate the cells and stimulate them with plate-bound anti-CD3 and anti-CD28 antibodies to mimic T cell receptor (TCR) activation.

-

Treat the cells with the P2X7 antagonist at various concentrations during the stimulation period.

-

Assess T cell activation after 48-72 hours by:

-

Proliferation: Measuring the dilution of the CFSE dye by flow cytometry.

-

Cytokine Production: Quantifying the concentration of IL-2 in the culture supernatant using an ELISA kit.[8]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by P2X7 antagonists and a typical experimental workflow.

Caption: P2X7 receptor signaling pathway and point of inhibition.

Caption: General experimental workflow for assessing P2X7 antagonist activity.

Conclusion

P2X7 receptor antagonists represent a promising class of immunomodulatory agents with the potential to treat a wide array of inflammatory conditions. By effectively blocking the pro-inflammatory signaling cascades initiated by extracellular ATP, these inhibitors can significantly reduce the production of key cytokines, modulate macrophage polarization, and fine-tune T cell responses. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore the therapeutic utility of P2X7 receptor inhibition. Future investigations into the in vivo efficacy and safety of novel P2X7 antagonists will be critical in translating the preclinical promise of these compounds into clinical reality.

References

- 1. Regulation of immune response by P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of P2X7 Receptors in Immune Responses During Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Involvement of P2X7 receptor signaling on regulating the differentiation of Th17 cells and type II collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potential of P2X7 receptors as a therapeutic target, including inflammation and tumour progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Autocrine regulation of T-cell activation by ATP release and P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for P2X7-IN-2 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed or dying cells, triggers a cascade of inflammatory responses. This includes the formation of a non-selective pore, ion flux changes, and the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18. Due to its central role in inflammation, the P2X7R is a compelling therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.

P2X7-IN-2 is a highly potent and selective inhibitor of the P2X7 receptor. It has been shown to inhibit the release of IL-1β with an IC50 value of 0.01 nM in in vitro assays. These application notes provide an overview of the P2X7R signaling pathway and a representative protocol for the administration of a P2X7R inhibitor in in vivo mouse models.

Note: As of the latest available information, specific in vivo dosage and administration protocols for this compound have not been publicly disclosed. The following protocols are based on published studies using the well-characterized and structurally distinct P2X7 antagonist, A-438079, and should be adapted and optimized for this compound through rigorous dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. Initially, it functions as a cation channel, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. Prolonged activation leads to the formation of a large, non-selective pore, further altering the intracellular ionic environment. These events trigger downstream signaling pathways, including the activation of MAP kinases (p38, ERK, JNK), phospholipases, and transcription factors like NF-κB and NFAT. A key consequence of P2X7R activation is the assembly of the NLRP3 inflammasome, which cleaves pro-caspase-1 to its active form, caspase-1. Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms, potent mediators of inflammation.

Caption: P2X7 Receptor Signaling Pathway.

Quantitative Data for P2X7 Antagonists in Mouse Models

The following table summarizes dosages and administration routes for various P2X7 antagonists used in published mouse studies. This data can serve as a starting point for designing experiments with this compound.

| P2X7 Antagonist | Mouse Model | Dosage | Administration Route | Vehicle | Reference |

| A-438079 | Sgca knockout (muscular dystrophy) | 3 mg/kg, every other day | Intraperitoneal (i.p.) | PBS | [1][2] |

| A-438079 | LPS-induced sepsis (rat model) | 15 mg/kg | Intraperitoneal (i.p.) | DMSO | [3] |

| A-438079 | Neuropathic pain (rat model) | 100 and 300 µmol/kg | Intraperitoneal (i.p.) | Not specified | [4] |

| Brilliant Blue G (BBG) | Graft-versus-host disease | 50 mg/kg, daily | Intraperitoneal (i.p.) | Saline | [5] |

| PPADS | Graft-versus-host disease | 300 mg/kg, daily | Intraperitoneal (i.p.) | Saline | [5] |

| KN-62 | Graft-versus-host disease | ~36 mg/kg, daily | Intraperitoneal (i.p.) | Not specified | [5] |

Experimental Protocols

Protocol 1: General Administration of a P2X7 Antagonist for Systemic Inflammation Models

This protocol provides a general guideline for the systemic administration of a P2X7 antagonist in a mouse model of inflammation (e.g., LPS-induced endotoxemia).

Materials:

-

This compound (or a suitable P2X7 antagonist)

-

Vehicle (e.g., sterile PBS, saline, or a solution containing DMSO and/or Tween 80, depending on compound solubility)

-

Mouse strain relevant to the disease model (e.g., C57BL/6)

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Syringes and needles for injection

-

Standard animal housing and handling equipment

Procedure:

-

Preparation of Dosing Solution:

-

Based on preliminary solubility tests, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the stock solution to the final desired concentration with a sterile vehicle (e.g., PBS or saline). The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <5%) and a vehicle control group must be included in the experiment.

-

Ensure the final solution is clear and free of precipitates. Gentle warming or sonication may be required.

-

-

Animal Dosing:

-

Acclimatize animals to the housing conditions for at least one week prior to the experiment.

-

Randomly assign animals to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

-

Administer this compound or the vehicle control via the desired route. Intraperitoneal (i.p.) injection is common for systemic administration. The volume of injection should be based on the animal's body weight (e.g., 10 µL/g).

-

The timing of drug administration relative to the inflammatory challenge is critical. For prophylactic treatment, the inhibitor is typically administered 30-60 minutes before the challenge. For therapeutic treatment, administration would occur after the induction of inflammation.

-

-

Induction of Inflammation:

-

Administer the inflammatory stimulus (e.g., LPS) at a pre-determined dose and route (e.g., i.p. or intravenous).

-

-

Monitoring and Sample Collection:

-

Monitor the animals for clinical signs of inflammation (e.g., weight loss, reduced activity, piloerection).

-

At a predetermined time point post-challenge, collect blood and/or tissues for analysis (e.g., measurement of serum cytokines, histological analysis of target organs).

-

Experimental Workflow Diagram

Caption: In Vivo P2X7 Antagonist Experimental Workflow.

Disclaimer

The provided protocols and dosage information are intended as a general guide and starting point for research. The optimal dosage, administration route, and vehicle for this compound in any specific mouse model must be determined empirically by the investigator. It is crucial to conduct thorough dose-response studies and to monitor for any potential toxicity. All animal experiments should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for P2X7-IN-2 in Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in the pathogenesis of neuropathic pain.[1][2][3] Its activation on immune cells, particularly microglia in the central nervous system, triggers the release of pro-inflammatory cytokines like IL-1β, contributing to central sensitization and pain hypersensitivity.[4][5][6] Consequently, P2X7R has emerged as a promising therapeutic target for the management of neuropathic pain.[1][2][3]

P2X7-IN-2 is a potent and selective antagonist of the P2X7 receptor. In vitro studies have demonstrated its ability to inhibit the release of IL-1β with high efficacy. While specific in vivo studies of this compound in neuropathic pain models are not yet widely published, these application notes provide a comprehensive guide for its use based on established protocols for other P2X7R antagonists. The provided methodologies and expected outcomes are extrapolated from studies utilizing well-characterized inhibitors such as A-438079 and A-740003. Researchers should use this information as a starting point and optimize the protocols for their specific experimental needs.

P2X7R Signaling in Neuropathic Pain

Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged cells following nerve injury, initiates a complex signaling cascade. This ultimately leads to the maturation and release of pro-inflammatory cytokines, which play a crucial role in the development and maintenance of neuropathic pain.

Caption: P2X7R Signaling Pathway in Neuropathic Pain.

Application of this compound in a Neuropathic Pain Model

The following sections detail a general workflow and specific protocols for evaluating the efficacy of this compound in a preclinical model of neuropathic pain, such as the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) model.

Experimental Workflow

Caption: General Experimental Workflow.

Data Presentation

The following tables present hypothetical quantitative data based on expected outcomes from the application of a potent P2X7R antagonist in a neuropathic pain model.

Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams)

| Treatment Group | Baseline | Day 7 Post-Surgery (Vehicle) | Day 7 Post-Surgery (this compound) |

| Sham | 15.2 ± 1.5 | 14.8 ± 1.3 | 15.0 ± 1.6 |

| CCI + Vehicle | 15.5 ± 1.8 | 2.1 ± 0.5 | - |

| CCI + this compound (Low Dose) | 15.3 ± 1.6 | - | 5.8 ± 0.9* |

| CCI + this compound (High Dose) | 15.1 ± 1.7 | - | 10.2 ± 1.2** |

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to CCI + Vehicle group.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression (Fold Change vs. Sham)

| Target Gene/Protein | CCI + Vehicle | CCI + this compound (High Dose) |

| P2X7R mRNA | 4.5 ± 0.8 | 4.2 ± 0.7 |

| IL-1β Protein | 5.2 ± 0.9 | 1.8 ± 0.4 |

| TNF-α Protein | 3.8 ± 0.6 | 1.5 ± 0.3* |

| Iba-1 (Microglial Marker) | 3.5 ± 0.5 | 1.3 ± 0.2 |

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to CCI + Vehicle group.

Experimental Protocols

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

-